molecular formula C11H15NO B8761085 5-Ethoxy-1,2,3,4-tetrahydroisoquinoline

5-Ethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No. B8761085
M. Wt: 177.24 g/mol
InChI Key: AWRQODHATCUSAP-UHFFFAOYSA-N
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Patent
US05912342

Procedure details

Excess of 3 mol L-1 hydrochloric acid in ethanol was added to a solution of 2-t-butoxycarbonyl-5-ethoxy-1,2,3,4-tetrahydroisoquinoline (Example 8) (1.55 g, 5.6 mmol) in ethanol. After 3 hours, the solution was evaporated to dryness, and the hydrochloride salt of 5-ethoxy-1,2,3,4-tetrahydroisoquinoline was dissolved in water. The solution was made strongly alkaline with sodium hydroxide, and the product was extracted in dichloromethane, dried over Na2SO4, and evaporated. The product was purified by recrystallization from absolute ethanol. Yield 0.69 g, 71%. 1H NMR (DMSO-d6, 500 MHz): 7.02 (1H, t, 7.8 Hz). 6.70 (1H, d, 8.0 Hz), 6.57 (1H, d, 7.2 Hz), 3.98 (2H, q, 6.9 Hz), 3.77 (2H, s), 3.24 (2H, s), 2.91 (2H, s), 1.31 (3H, t, 6.9 Hz); 13C NMR (DMSO-d6, 120 MHz): 156.1, 137.5, 125.7, 123.5, 118.1, 108.2, 62.9, 47.7, 43.0, 23.1, 14.7; MS(EI+): 177 (95%, M+), 148 (100%), 132 (25%), 120 (43%), 104 (56%), 91 (33%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-t-butoxycarbonyl-5-ethoxy-1,2,3,4-tetrahydroisoquinoline
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.C(OC([N:9]1[CH2:18][CH2:17][C:16]2[C:11](=[CH:12][CH:13]=[CH:14][C:15]=2[O:19][CH2:20][CH3:21])[CH2:10]1)=O)(C)(C)C>C(O)C>[CH2:20]([O:19][C:15]1[CH:14]=[CH:13][CH:12]=[C:11]2[C:16]=1[CH2:17][CH2:18][NH:9][CH2:10]2)[CH3:21]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
2-t-butoxycarbonyl-5-ethoxy-1,2,3,4-tetrahydroisoquinoline
Quantity
1.55 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC2=CC=CC(=C2CC1)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solution was evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the hydrochloride salt of 5-ethoxy-1,2,3,4-tetrahydroisoquinoline was dissolved in water
EXTRACTION
Type
EXTRACTION
Details
the product was extracted in dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The product was purified by recrystallization from absolute ethanol

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(C)OC1=C2CCNCC2=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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